molecular formula C16H14N2O2S B5601432 3-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylpropanamide

3-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylpropanamide

Cat. No.: B5601432
M. Wt: 298.4 g/mol
InChI Key: ATYWCWUWCKAAOS-UHFFFAOYSA-N
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Description

3-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylpropanamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylpropanamide typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of magnetic solid acid nanocatalysts, such as [Fe3O4@SiO2@Am-PPC-SO3H][HSO4], which facilitate the synthesis in water under reflux conditions . This method provides high yields and allows for the catalyst to be reused multiple times.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with FeCl3 can yield benzoxazolyl-o-carboranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylpropanamide is unique due to its specific structural features and the presence of both benzoxazole and phenylpropanamide moieties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(1,3-benzoxazol-2-ylsulfanyl)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-15(17-12-6-2-1-3-7-12)10-11-21-16-18-13-8-4-5-9-14(13)20-16/h1-9H,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYWCWUWCKAAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670367
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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